REACTION_CXSMILES
|
[C-]#N.[Na+].[Br:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([O:11][C:12]2C=CC=[CH:14][CH:13]=2)=[O:10])=[C:7]([OH:20])[CH:6]=1>C(O)CC>[Br:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([O:11][CH2:12][CH2:13][CH3:14])=[O:10])=[C:7]([OH:20])[CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
phenyl 4-bromo-2-hydroxybenzoate
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)OC2=CC=CC=C2)C=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether and water
|
Type
|
CUSTOM
|
Details
|
The ether phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (Varian Bond Elut S1 silica)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)OCCC)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |